![molecular formula C12H7F3O4 B2661586 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid CAS No. 638160-01-7](/img/structure/B2661586.png)
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .
Synthesis Analysis
The synthesis of this compound involves a mixture of 230 mg (1.05 mmol) of intermediate 5- (4-trifluoromethoxy) phenyl) furan-2-carboxylic acid, 180 mg (1.33 mmol) of HOBt was weighed into 5 mL of anhydrous DMF . Then 210 mg (1.35 mmol) of EDC was added dropwise at room temperature for about 1 hour . The reaction was stirred at room temperature overnight .Molecular Structure Analysis
The molecular formula of this compound is C12H7F3O4 . The InChI code is 1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.18 . It has a high GI absorption and is BBB permeant . It is a CYP1A2 and CYP2C19 inhibitor . The compound is moderately soluble .Aplicaciones Científicas De Investigación
Biobased Building Blocks for Pharmaceuticals and Polymers
Furan carboxylic acids, including derivatives of 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid, are recognized as promising biobased building blocks in the pharmaceutical and polymer industries. Research demonstrates controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), a key renewable platform chemical, leveraging enzyme cascade systems. These methodologies highlight the potential of such compounds in developing sustainable materials and chemicals (Hao‐Yu Jia et al., 2019).
Catalysts in Chemical Syntheses
5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid and its related furan compounds serve as crucial intermediates in catalytic syntheses, contributing to the efficient production of valuable chemicals. Studies on enzymatic and chemical catalysis processes reveal the conversion of HMF into furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer for polymer production. These reactions underscore the role of furan derivatives in facilitating eco-friendly and efficient chemical transformations (W. Dijkman et al., 2014).
Advancements in Green Chemistry
The exploration of sustainable routes for synthesizing furan-2,5-dicarboxylic acid from 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid analogs marks significant progress in green chemistry. Techniques such as carbonate-promoted C–H carboxylation, employing CO2 as a reactant, illustrate innovative approaches to converting biomass-derived compounds into valuable bio-based plastics and chemicals. These methods highlight the transition towards more sustainable and environmentally friendly chemical processes (Graham R. Dick et al., 2017).
Renewable Alternatives for Industrial Applications
The synthesis and application of furan carboxylic acids from renewable sources, like 5-[4-(Trifluoromethoxy)phenyl]furan-2-carboxylic acid, are crucial in developing renewable alternatives to petroleum-based chemicals. Research on the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid showcases the potential of biomass utilization in replacing traditional industrial chemicals with renewable counterparts. This approach not only supports the polymer industry's shift towards sustainability but also enhances the value chain of biomass-derived chemicals (Sicheng Zhang et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O4/c13-12(14,15)19-8-3-1-7(2-4-8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCLEQZLFHIDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


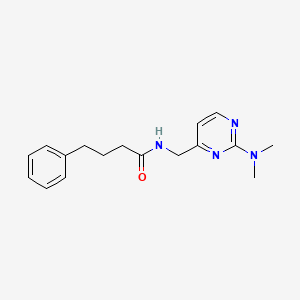
![Ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium](/img/no-structure.png)
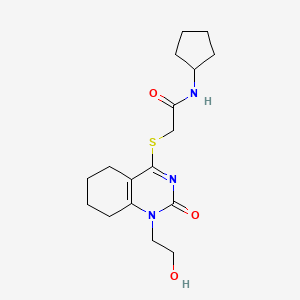
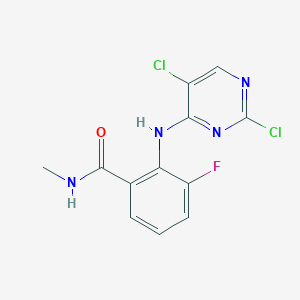

![(5Z)-1-butyl-4-methyl-2,6-dioxo-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2661512.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide](/img/structure/B2661513.png)
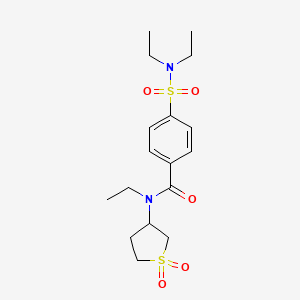
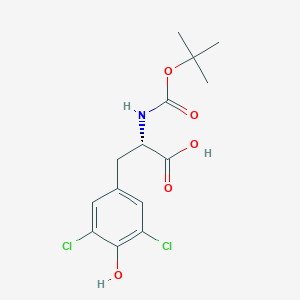
![1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2661519.png)
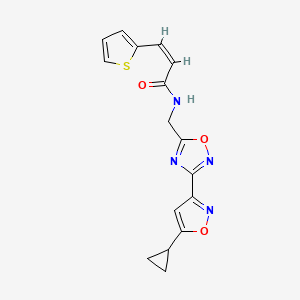
![Methyl N-(3,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2661522.png)
